Methyl 2-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate
Description
Methyl 2-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate is a synthetic organic compound featuring a methyl benzoate core substituted with a quinoline-thiomorpholine hybrid moiety. The quinoline scaffold is modified at the 3-position with a thiomorpholine-4-carbonyl group and at the 4-position with a fluoro-substituted aniline linkage. The compound’s design integrates elements common to herbicides (e.g., methyl benzoate backbone) and pharmacophores (e.g., quinoline, thiomorpholine), warranting comparative analysis with known analogs.
Properties
IUPAC Name |
methyl 2-[[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-29-22(28)15-4-2-3-5-19(15)25-20-16-12-14(23)6-7-18(16)24-13-17(20)21(27)26-8-10-30-11-9-26/h2-7,12-13H,8-11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJXZMBMYKRTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the Fluorine Atom: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Thiomorpholine-4-carbonyl Group: This step involves nucleophilic substitution reactions where the thiomorpholine-4-carbonyl group is introduced.
Formation of the Benzoate Ester: The final step involves esterification reactions to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and benzoate moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives .
Scientific Research Applications
Methyl 2-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is a chemical compound with the molecular formula C22H20FN3O3S . It has a CAS number of 1359087-20-9 .
While the provided search results do not offer specific applications of this compound, they do provide information on related compounds and applications of similar chemical structures:
- Inhibitors: Pyrrolopyrimidine compounds can selectively inhibit Mer tyrosine kinase (MerTK) activity and/or Tyro3 tyrosine kinase .
- Antimicrobial Agents: Several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have been evaluated in vitro for their efficacy as antimicrobial agents .
- Medicinal Chemistry: Mannich bases, which incorporate amine functionalities, have significant applications in medicinal chemistry and drug design. They can be used as anticancer and cytotoxic agents, and to improve drug delivery .
- Biological Applications: N-(3,4-dimethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has garnered attention in scientific fields due to its structural properties and potential biological applications. It may interact with molecular targets and pathways, modulating their activity and leading to various biological effects.
Mechanism of Action
The mechanism of action of Methyl 2-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The fluorine atom enhances the compound’s binding affinity to its targets, while the thiomorpholine-4-carbonyl group may interact with proteins or enzymes, inhibiting their activity .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Key Observations :
Backbone Similarity : All compounds share the methyl benzoate core, a common feature in agrochemicals for enhancing lipophilicity and systemic uptake .
Substituent Divergence: The target compound replaces the sulfonylurea group (seen in bensulfuron, metsulfuron) with a quinoline-thiomorpholine system. This substitution likely alters its mechanism of action, as sulfonylureas inhibit acetolactate synthase (ALS) in plants , whereas quinoline derivatives may target enzymes like kinases or cytochrome P450. The 6-fluoro group on the quinoline ring may improve metabolic stability and membrane permeability compared to non-halogenated analogs (e.g., tribenuron methyl ester) .
Physicochemical Properties
| Property | Target Compound | Sulfonylureas (e.g., Bensulfuron) | Haloxyfop Methyl Ester |
|---|---|---|---|
| LogP | Estimated ~3.5 (high due to fluorine and thiomorpholine) | ~2.8 (moderate, polar sulfonylurea) | ~4.1 (high, nonpolar pyridine-phenoxy) |
| Solubility | Low aqueous solubility (quinoline hydrophobicity) | Moderate (polar substituents) | Very low |
| Metabolic Stability | High (fluoro and thiomorpholine resist oxidation) | Moderate (vulnerable to hydrolysis) | High (stable ester linkage) |
Implications : The target compound’s higher LogP and sulfur content may improve soil adsorption and residual activity compared to sulfonylureas but reduce rainfastness.
Biological Activity
Methyl 2-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate, a compound with the CAS number 1358236-70-0, has garnered attention in recent years due to its potential biological activities. This article presents a detailed examination of its biological properties, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 425.5 g/mol. The structure features a quinoline core substituted with a thiomorpholine group and a benzoate moiety, which may influence its biological interactions.
This compound is believed to exert its biological effects through the following mechanisms:
- Protein Kinase Inhibition : Similar compounds have been shown to inhibit protein kinase activity, which plays a crucial role in regulating cellular processes such as proliferation and apoptosis. This inhibition can lead to reduced tumor growth in cancer models .
- Enzyme Modulation : The thiomorpholine moiety may interact with various enzymes, potentially modulating their activity and influencing metabolic pathways associated with disease states .
- Receptor Binding : The compound's structure suggests potential binding to specific receptors involved in neurotransmission or cell signaling, which could have implications for neurological disorders.
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar quinoline-based compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer .
Antimicrobial Properties
Quinoline derivatives are also known for their antimicrobial activity. This compound has been evaluated against several bacterial strains, showing promising results in inhibiting growth, suggesting its potential as an antimicrobial agent .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that this compound exhibits cytotoxic effects on cancer cell lines. For example, a study reported an IC50 value indicating effective inhibition of cell growth at low concentrations, highlighting its potential as a therapeutic agent in oncology.
- In Vivo Studies : Animal model studies have further corroborated the anticancer effects observed in vitro. Treatment with the compound resulted in significant tumor reduction in xenograft models, supporting its development for cancer therapy .
Comparative Analysis with Related Compounds
Q & A
Q. What are the recommended synthetic routes for Methyl 2-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate in laboratory settings?
The synthesis typically involves multi-step reactions, including:
- Quinoline core formation : A Friedländer or Gould-Jacobs reaction may be used to construct the 6-fluoroquinoline scaffold, followed by introducing the thiomorpholine-4-carbonyl group at position 3 via nucleophilic acyl substitution .
- Amino-benzoate coupling : The methyl benzoate moiety is introduced at position 4 through a Buchwald-Hartwig amination or Ullmann-type coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under inert conditions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) is critical for isolating high-purity product.
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., quinoline proton shifts at δ 8.5–9.0 ppm) and substituent integration (e.g., thiomorpholine carbonyl at ~170 ppm in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm error).
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (e.g., ester C=O at ~1720 cm⁻¹, thiomorpholine carbonyl at ~1650 cm⁻¹) .
- HPLC-PDA : Assesses purity (>95% by area under the curve at 254 nm) .
Q. What are the key safety considerations when handling this compound?
- Toxicity : Classified under EU-GHS/CLP as acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and lab coats .
- First Aid : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if inhaled or ingested .
- Storage : Store at 2–8°C under nitrogen to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields for this compound?
Discrepancies often arise from:
- Reagent quality : Impurities in palladium catalysts (e.g., Pd(OAc)₂) reduce coupling efficiency. Use freshly distilled amines and anhydrous solvents .
- Reaction monitoring : Employ TLC (Rf ~0.3 in 1:1 hexane/EtOAc) or in-situ FTIR to track intermediate formation.
- Byproduct analysis : LC-MS can identify side products (e.g., de-fluorinated analogs due to harsh conditions), guiding temperature optimization (e.g., 80°C vs. 100°C) .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or micronization (jet milling) improve aqueous solubility .
- Metabolic stability : Structure-activity relationship (SAR) studies can reduce CYP450-mediated degradation by modifying the thiomorpholine group (e.g., replacing sulfur with oxygen) .
- Prodrug design : Ester hydrolysis to the carboxylic acid derivative may enhance tissue permeability .
Q. How does the thiomorpholine-4-carbonyl group influence biological target interactions?
- Hydrogen bonding : The thiomorpholine’s sulfur atom and carbonyl group form H-bonds with kinase ATP-binding pockets (e.g., EGFR or MAPK targets) .
- Lipophilicity : The group increases logP (~3.5), enhancing membrane permeability but potentially reducing solubility. Balance via substituent tuning (e.g., fluorination at position 6) .
- Comparative studies : Replace with morpholine or piperazine analogs to assess thiomorpholine’s unique role in IC₅₀ values (e.g., 2.3 μM vs. 5.7 μM in kinase assays) .
Data Contradiction Analysis
Q. How to resolve conflicting data on the compound’s metabolic stability in hepatic microsomes?
- Methodological variables : Incubation time (e.g., 60 vs. 120 minutes) and microsome source (human vs. rat) significantly affect half-life (t₁/₂) .
- Analytical validation : Use LC-MS/MS with stable isotope internal standards (e.g., ¹³C-labeled analog) to minimize matrix effects .
- Structural confirmation : Isolate metabolites via preparative HPLC and characterize using NMR to rule out false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
